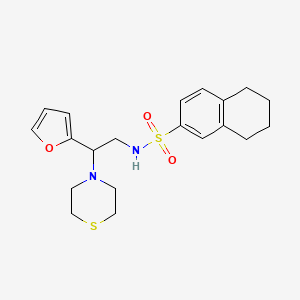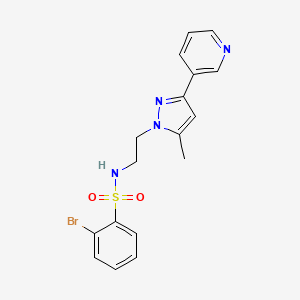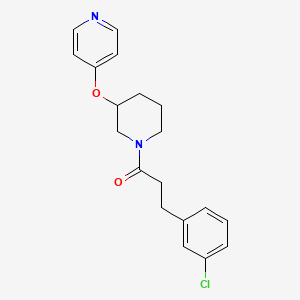![molecular formula C24H17ClN2O6S B2992068 2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide CAS No. 902521-08-8](/img/structure/B2992068.png)
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17ClN2O6S and its molecular weight is 496.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
The compound exhibits interesting structural characteristics when studied in the context of salt and inclusion compounds of similar amide-containing isoquinoline derivatives. For example, Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids upon treatment with different mineral acids. These studies highlight the compound's potential in forming host-guest complexes with enhanced fluorescence emission, indicating its utility in materials science, particularly in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Potential
Research by Ghosh et al. (2008) explored a novel anilidoquinoline derivative, closely related to the compound , for its therapeutic efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in treated mice, suggesting the compound's potential in antiviral therapy (Ghosh et al., 2008).
Nucleophilic Reactions and Synthesis Applications
The compound's derivatives have been studied for their reactions with nucleophiles, leading to the formation of various novel structures. For instance, Hamby and Bauer (1987) reported on the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine and its analogs, highlighting the compound's versatility in synthetic chemistry and potential applications in developing new pharmaceuticals or materials (Hamby & Bauer, 1987).
Methodologies for Synthesis of Quinolizidines
The methodologies developed for the enantioselective synthesis of benzo[a]- and indolo[2,3-a]quinolizidines, as discussed by Amat et al. (2007), provide insights into the synthetic potential of quinoline derivatives. These methodologies involve cyclocondensation and cyclization steps, demonstrating the compound's utility in the synthesis of complex heterocyclic structures with potential pharmacological activities (Amat et al., 2007).
Properties
IUPAC Name |
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6S/c25-15-6-8-16(9-7-15)26-23(28)13-27-12-22(34(30,31)17-4-2-1-3-5-17)24(29)18-10-20-21(11-19(18)27)33-14-32-20/h1-12H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHUAXVYZLSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)



![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)
